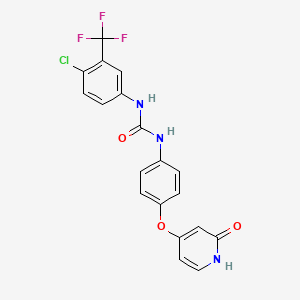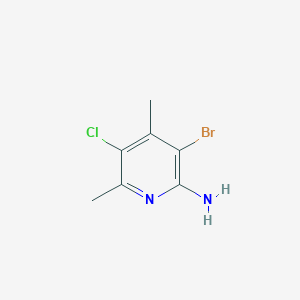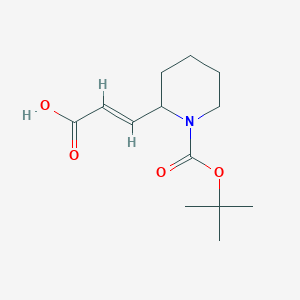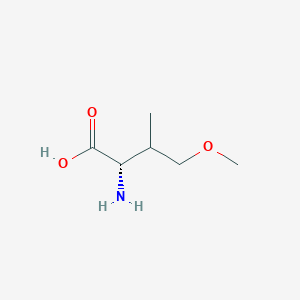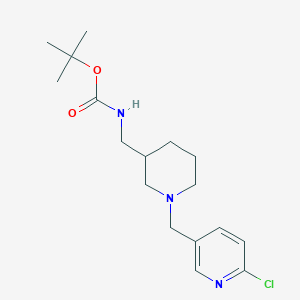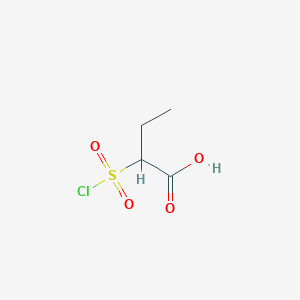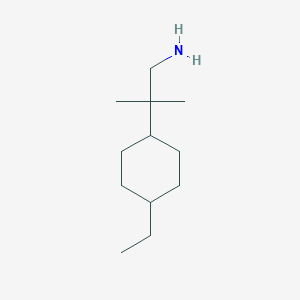
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of cycloalkylamines. This compound features a cyclohexane ring substituted with an ethyl group and a methylpropan-1-amine group. Cycloalkylamines are known for their diverse applications in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes or receptors, modulating their activity. The cyclohexyl and ethyl groups contribute to the compound’s hydrophobic interactions, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclohexylamine: Lacks the ethyl and methylpropan-1-amine groups, making it less complex.
2-Methylcyclohexylamine: Similar structure but lacks the ethyl group.
4-Ethylcyclohexylamine: Similar structure but lacks the methylpropan-1-amine group.
Uniqueness: 2-(4-Ethylcyclohexyl)-2-methylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the cyclohexyl ring with both ethyl and methylpropan-1-amine groups enhances its versatility in various applications.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
2-(4-ethylcyclohexyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C12H25N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h10-11H,4-9,13H2,1-3H3 |
Clé InChI |
JMXCIGUEJDHWNO-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)C(C)(C)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 5-(aminomethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13078743.png)
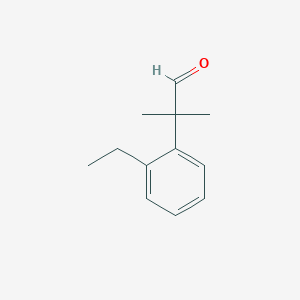
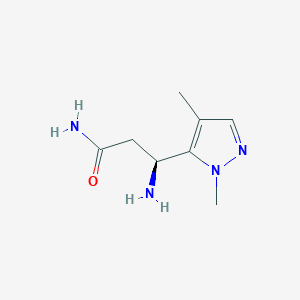
![2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13078757.png)

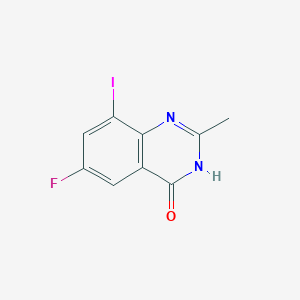
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)
